REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:8]([cH:9][cH:10]1)[NH:7][C:6](=[O:11])[C:5]21[CH2:12][CH2:13][N:14]([C:17]#[N:18])[CH2:15][CH2:16]1.[CH2:25]([Cl:26])[Cl:27].[Na+:20].[OH-:19].[OH:21][CH2:22][CH2:23][OH:24]>>[Br:1][c:2]1[cH:3][c:4]2[c:8]([cH:9][cH:10]1)[NH:7][C:6](=[O:11])[C:5]21[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1
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Name
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N#CN1CCC2(CC1)C(=O)Nc1ccc(Br)cc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CN1CCC2(CC1)C(=O)Nc1ccc(Br)cc12
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCO
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Name
|
|
Type
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product
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Smiles
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O=C1Nc2ccc(Br)cc2C12CCNCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |